Cytochrome C Reduction: Functional Inactivity of Ser-Phe Versus Tyr-Phe Establishes Sequence-Selective Redox Behavior
A direct absorption-spectroscopic study tested multiple dipeptides for their ability to reduce ferricytochrome C. Tyrosylphenylalanine (Tyr-Phe) reduced cytochrome C with EC₅₀ = 4.42 × 10⁻³ M, reaching 50% reduction at 10⁻² M. Under identical conditions, serylphenylalanine (Ser-Phe), the non-acetylated parent sequence of the target compound, produced no detectable reduction—functionally indistinguishable from tyrosine alone, phenylalanine alone, formylphenylalanine, tyrosyllysine, and tyrosylarginine [1]. The reverse-sequence dipeptide phenylalanyltyrosine produced only a minimal effect. This demonstrates that the Ser-Phe sequence lacks the redox-active pharmacophore present in Tyr-Phe, a difference that cannot be predicted from amino acid composition alone but requires sequence-specific empirical testing.
| Evidence Dimension | Cytochrome C reduction activity |
|---|---|
| Target Compound Data | Serylphenylalanine (Ser-Phe): No reduction detected under assay conditions |
| Comparator Or Baseline | Tyrosylphenylalanine (Tyr-Phe): EC₅₀ = 4.42 × 10⁻³ M; 50% reduction at 10⁻² M |
| Quantified Difference | Qualitative: Ser-Phe is inactive; Tyr-Phe is active. Estimated >10-fold difference in potency at minimum. |
| Conditions | Absorption spectroscopy (340–650 nm); pH- and concentration-dependent assay; dipeptides tested as free acids (no N-acetyl cap) [1]. |
Why This Matters
For researchers investigating redox-active peptides or cytochrome C-mediated electron transfer, selecting Ac-Ser-Phe-OH over Tyr-Phe-containing analogs ensures that any observed redox signal originates from the experimental system, not from an unintended dipeptide reductant—or conversely, Ac-Ser-Phe-OH can serve as an inert-sequence control to isolate redox effects.
- [1] Simpkins, C. O., & Moore, C. (1990). A new cytochrome C reducing dipeptide. Journal of the National Medical Association, 82(2), 113-116. PMID: 2156076; PMCID: PMC2625950. View Source
